molecular formula C22H28O4Si B3030156 6-O-tert-Butyldiphenylsilyl-D-glucal CAS No. 87316-22-1

6-O-tert-Butyldiphenylsilyl-D-glucal

Cat. No.: B3030156
CAS No.: 87316-22-1
M. Wt: 384.5 g/mol
InChI Key: HIVBZUOTQALJIU-NJYVYQBISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-tert-Butyldiphenylsilyl-D-glucal typically involves the protection of the hydroxyl group at the 6-position of D-glucal. The reaction is carried out using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to overnight

The reaction proceeds with the formation of the silyl ether, resulting in the protected glucal derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-O-tert-Butyldiphenylsilyl-D-glucal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the glucal backbone.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

    6-O-tert-Butyldimethylsilyl-D-glucal: Similar in structure but with dimethyl groups instead of diphenyl groups.

    6-O-triethylsilyl-D-glucal: Contains triethylsilyl protecting group instead of tert-butyldiphenylsilyl.

    6-O-triisopropylsilyl-D-glucal: Features triisopropylsilyl group for protection.

Uniqueness

6-O-tert-Butyldiphenylsilyl-D-glucal is unique due to the steric bulk and stability provided by the tert-butyldiphenylsilyl group. This bulkiness offers enhanced protection for the hydroxyl group, making it less susceptible to cleavage under harsh conditions compared to smaller silyl protecting groups . Additionally, the diphenyl groups provide increased hydrophobicity, which can be advantageous in certain synthetic applications .

Biological Activity

6-O-tert-Butyldiphenylsilyl-D-glucal is a silylated derivative of D-glucal, which has garnered attention in the field of glycobiology due to its potential biological activities. This compound is primarily studied for its roles in enzyme interactions, glycan formation, and as a biochemical reagent in various biological assays. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30O4Si, with a molecular weight of 398.65 g/mol. The presence of the tert-butyldiphenylsilyl group enhances the compound's stability and solubility, making it suitable for various biochemical applications.

1. Glycobiology Applications

This compound is utilized in glycobiology to study glycan interactions and modifications. Its silyl group allows for better protection during synthesis and manipulation of glycan structures, which is crucial for understanding glycan-mediated biological processes .

2. Enzyme Interactions

Research indicates that this compound can serve as a substrate or inhibitor for specific glycosyltransferases and glycosidases. For instance, it has been shown to modulate enzyme activity involved in glycan biosynthesis, impacting cell signaling and immune responses .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with enzymes that recognize glycan structures. The silyl group can stabilize the compound during enzymatic reactions, allowing for more efficient substrate conversion or inhibition. This interaction may influence pathways related to inflammation, immune response, and cell signaling .

Study 1: Enzyme Inhibition

A study published in Glycobiology demonstrated that silylated glucals could inhibit specific glycosidases involved in carbohydrate metabolism. The results indicated that this compound could reduce enzyme activity by forming stable complexes with the active site of the enzyme, thereby preventing substrate binding .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting that further research on this specific derivative could yield promising results in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
GlycobiologyModulates enzyme activity in glycan biosynthesis
Enzyme InteractionsInhibits specific glycosidases
AntimicrobialExhibits inhibitory effects on bacterial strains

Properties

IUPAC Name

(2R,3S,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4Si/c1-22(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21(24)19(23)14-15-25-20/h4-15,19-21,23-24H,16H2,1-3H3/t19-,20-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVBZUOTQALJIU-NJYVYQBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H](C=CO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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